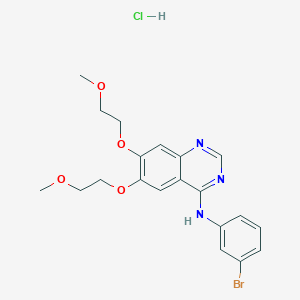

N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine HCl

CAS No.: 2055840-41-8

Cat. No.: VC3032743

Molecular Formula: C20H23BrClN3O4

Molecular Weight: 484.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2055840-41-8 |

|---|---|

| Molecular Formula | C20H23BrClN3O4 |

| Molecular Weight | 484.8 g/mol |

| IUPAC Name | N-(3-bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C20H22BrN3O4.ClH/c1-25-6-8-27-18-11-16-17(12-19(18)28-9-7-26-2)22-13-23-20(16)24-15-5-3-4-14(21)10-15;/h3-5,10-13H,6-9H2,1-2H3,(H,22,23,24);1H |

| Standard InChI Key | KEVQIMOUSDOXMB-UHFFFAOYSA-N |

| SMILES | COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCCOC.Cl |

| Canonical SMILES | COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCCOC.Cl |

Introduction

Chemical Identity and Properties

N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine HCl is a hydrochloride salt of the corresponding free base. The compound features a quinazoline core substituted with bromophenyl and methoxyethoxy groups, which contribute to its unique physicochemical and biological properties.

Chemical Identifiers

| Parameter | Value |

|---|---|

| CAS Number | 2055840-41-8 |

| Molecular Formula | C₂₀H₂₃BrClN₃O₄ |

| Molecular Weight | 484.8 g/mol |

| IUPAC Name | N-(3-bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride |

| Free Base CAS | 328528-74-1 |

Physical and Chemical Properties

The compound is characterized by its quinazoline backbone with specific functional groups that influence its reactivity and biological interactions. The presence of bromine at the meta position of the phenyl ring and the bis(2-methoxyethoxy) groups at positions 6 and 7 of the quinazoline core are critical structural features .

| Property | Description |

|---|---|

| Appearance | Crystalline solid |

| Solubility | Soluble in polar organic solvents |

| Chemical Structure | Quinazoline core with bromophenyl and methoxyethoxy substitutions |

| Standard InChI | InChI=1S/C20H22BrN3O4.ClH/c1-25-6-8-27-18-11-16-17(12-19(18)28-9-7-26-2)22-13-23-20(16)24-15-5-3-4-14(21)10-15;/h3-5,10-13H,6-9H2,1-2H3,(H,22,23,24);1H |

| Standard InChIKey | KEVQIMOUSDOXMB-UHFFFAOYSA-N |

Structural Characterization

The structure of N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine HCl consists of four main components:

-

A quinazoline heterocyclic core

-

A bromophenyl group attached at the 4-position via an amino linkage

-

Two methoxyethoxy groups at positions 6 and 7

-

A hydrochloride salt formation

Spectroscopic Characterization

Advanced spectroscopic techniques are typically employed to confirm the structure of this compound:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

Ultraviolet-Visible (UV-Vis) spectroscopy

These analytical methods provide comprehensive structural information and confirm the purity of the synthesized compound.

Synthesis Methodology

Synthetic Approaches

The synthesis of N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine HCl typically involves a multi-step process similar to that used for related quinazoline derivatives. Based on the synthetic route described for structurally similar compounds, the synthesis may involve the following key stages :

-

Preparation of 3,4-bis(2-methoxyethoxy)benzaldehyde from 3,4-dihydroxybenzaldehyde

-

Conversion to 3,4-bis(2-methoxyethoxy)benzonitrile

-

Nitration and subsequent reduction

-

Formation of the quinazoline ring

-

Coupling with 3-bromophenylamine

-

Salt formation with hydrochloric acid

Key Synthetic Steps

A representative synthetic pathway for quinazoline derivatives of this class includes the following reactions:

-

Alkylation of 3,4-dihydroxybenzaldehyde with 2-bromoethylmethyl ether to obtain 3,4-bis(2-methoxyethoxy)benzaldehyde

-

Conversion to benzaldoxime and subsequent dehydration to benzonitrile

-

Nitration and reduction to obtain 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile

-

Formation of an intermediate formamidine derivative

-

Cyclization with appropriate reagents to form the quinazoline scaffold

-

Coupling with 3-bromophenylamine to introduce the bromophenyl moiety

-

Treatment with hydrochloric acid to form the hydrochloride salt

Biological Activity and Applications

Mechanism of Action

N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine HCl is structurally related to erlotinib, which suggests it may target epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a key protein involved in tumorigenesis, and compounds that inhibit its activity are valuable in cancer treatment .

The quinazoline scaffold is a privileged structure in medicinal chemistry, particularly for developing protein kinase inhibitors. These inhibitors block signaling pathways that regulate cell division and differentiation, making them potential candidates for cancer therapy .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of quinazoline derivatives is crucial for developing effective EGFR inhibitors. Key structural features that influence the biological activity include:

-

The quinazoline core, which serves as the primary pharmacophore

-

The nature and position of substituents on the phenyl ring (in this case, bromine at the meta position)

-

The presence and type of substituents at positions 6 and 7 of the quinazoline (methoxyethoxy groups)

-

The salt form, which affects solubility and bioavailability

Studies on related compounds suggest that modifications to these structural elements can significantly impact binding affinity, selectivity, and pharmacokinetic properties .

Analytical Characterization Techniques

Spectroscopic Analysis

Comprehensive characterization of N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine HCl typically involves:

-

NMR Spectroscopy: Provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule

-

Mass Spectrometry: Confirms the molecular weight and fragmentation pattern

-

IR Spectroscopy: Identifies functional groups present in the compound

-

UV-Vis Spectroscopy: Characterizes the electronic transitions and chromophoric systems

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purity assessment and quality control of the compound. These techniques allow for the detection and quantification of impurities, which is essential for compounds intended for research or pharmaceutical applications.

Relationship to Erlotinib and Other Quinazoline Derivatives

N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine HCl is structurally related to erlotinib hydrochloride, an FDA-approved EGFR inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer. Specifically, it is known as "Erlotinib impurity 3," indicating its relevance in the quality control and manufacturing processes of erlotinib .

The key structural difference between this compound and erlotinib is the substitution on the phenyl ring: N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine HCl features a bromine atom, while erlotinib contains an ethynyl group. This distinction affects the compound's biological activity, pharmacokinetics, and potential applications .

Research on related quinazoline derivatives has demonstrated that small modifications to the structure can lead to significant changes in biological activity, highlighting the importance of studying these analogs for developing improved therapeutic agents .

Future Research Directions

The continued investigation of N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine HCl and related compounds may lead to:

-

Development of novel EGFR inhibitors with improved efficacy and reduced side effects

-

Expansion of therapeutic applications beyond cancer, potentially including inflammatory and infectious diseases

-

Enhanced understanding of structure-activity relationships in quinazoline-based drugs

-

New synthetic methodologies for preparing these compounds more efficiently and sustainably

Recent research on quinazoline derivatives has focused on developing dual-target inhibitors, improving selectivity, and addressing resistance mechanisms, suggesting promising avenues for future exploration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume